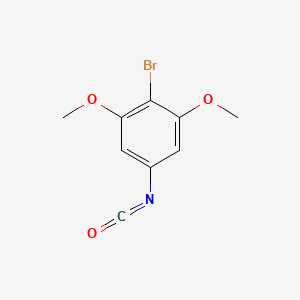

2-bromo-5-isocyanato-1,3-dimethoxybenzene

Description

2-Bromo-5-isocyanato-1,3-dimethoxybenzene is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its bromine, isocyanate, and dimethoxy functional groups, which contribute to its unique chemical properties.

Properties

IUPAC Name |

2-bromo-5-isocyanato-1,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-13-7-3-6(11-5-12)4-8(14-2)9(7)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCXWJUDBVDLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-isocyanato-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method starts with 1,3-dimethoxybenzene, which undergoes bromination to introduce the bromine atom at the 2-position.

Industrial Production Methods: While specific industrial production methods for 2-bromo-5-isocyanato-1,3-dimethoxybenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isocyanato-1,3-dimethoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.

Common Reagents and Conditions:

Bromination: Typically involves bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Isocyanate Introduction: Often involves phosgene or triphosgene in the presence of a base like pyridine.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.

Addition Products: Urethanes and ureas are common products when reacting with alcohols and amines, respectively.

Scientific Research Applications

2-Bromo-5-isocyanato-1,3-dimethoxybenzene is used extensively in scientific research, particularly in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In proteomics research to study protein interactions and modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-5-isocyanato-1,3-dimethoxybenzene involves its functional groups:

Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which is crucial in forming conjugates with proteins and other biomolecules.

Bromine Atom: Can participate in substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

1-Bromo-3,5-dimethoxybenzene: Similar in structure but lacks the isocyanate group, making it less reactive in forming covalent bonds with nucleophiles.

2-Bromo-1,3-dimethoxybenzene: Similar but without the isocyanate group, limiting its applications in forming stable conjugates.

Uniqueness: 2-Bromo-5-isocyanato-1,3-dimethoxybenzene is unique due to the presence of both bromine and isocyanate groups, which allow for a wide range of chemical reactions and applications in various fields .

Biological Activity

2-Bromo-5-isocyanato-1,3-dimethoxybenzene (CAS No. 923154-99-8) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a bromine atom and an isocyanate functional group attached to a dimethoxybenzene ring, suggests possible interactions with biological targets that may lead to therapeutic applications.

- Molecular Formula : CHBrN\O

- Molecular Weight : 258.07 g/mol

- SMILES Notation : COC1=CC(=CC(=C1Br)OC)N=C=O

Antimicrobial Properties

Research indicates that 2-bromo-5-isocyanato-1,3-dimethoxybenzene exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of apoptotic markers.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-bromo-5-isocyanato-1,3-dimethoxybenzene against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent activity compared to standard antibiotics. -

Cancer Cell Apoptosis Study :

In a controlled laboratory setting, the effect of this compound on MCF-7 cells was assessed using flow cytometry. Results showed a significant increase in early apoptotic cells after treatment with concentrations as low as 10 µM, suggesting that the compound could be a lead candidate for further development in cancer therapeutics.

The biological activity of 2-bromo-5-isocyanato-1,3-dimethoxybenzene is largely attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : The isocyanate group may form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may act as a ligand for certain receptors involved in cell signaling pathways, influencing cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.